molecular formula C18H22ClN5O4 B2680815 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-69-4

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2680815
CAS RN: 941916-69-4
M. Wt: 407.86
InChI Key: SXRNZWHHHQQKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has focused on developing novel synthetic routes and transformations for purine derivatives, which are crucial in medicinal chemistry and material science. For example, Kaiser and Wiegrebe (1998) explored novel approaches to stereodefined oximes and oxime ethers of monothioketalized 1,3-diketones, which are precursors to 1,3-diphenylpropane-1,3-diamines, showcasing the synthetic versatility of purine scaffolds (Kaiser & Wiegrebe, 1998).

Biological Activities

  • The investigation into the biological activities of purine derivatives, including their antitumor, cardiovascular, and receptor affinity properties, forms a significant area of research. For instance, Ueda et al. (1987) synthesized novel heterocycles, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their antitumor activity and vascular relaxing effects (Ueda et al., 1987).

Receptor Affinity and Pharmacological Evaluation

  • The exploration of purine derivatives as potential ligands for various receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, indicates their significance in designing new therapeutic agents. Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential receptor ligands, revealing the compound's psychotropic activity potential (Chłoń-Rzepa et al., 2013).

Structural Characterization and Crystallography

  • The structural characterization, including crystallography, of purine derivatives, provides essential insights into their potential applications in drug design and material science. Karczmarzyk et al. (1995) reported on the crystal structure of a theophylline derivative, emphasizing the importance of structural analysis in understanding compound properties (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-10(2)20-17-21-15-14(16(26)22-18(27)23(15)3)24(17)8-12(25)9-28-13-6-4-11(19)5-7-13/h4-7,10,12,25H,8-9H2,1-3H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRNZWHHHQQKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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